molecular formula C19H22N4O3S B2362617 1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903884-28-5

1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea

Cat. No.: B2362617
CAS No.: 1903884-28-5
M. Wt: 386.47
InChI Key: USPWVNJDBUSQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea features a urea bridge (-NH-C(=O)-NH-) connecting two distinct moieties:

  • 4-Methoxyphenethyl group: A benzene ring substituted with a methoxy group at the para position, linked via an ethyl chain.
  • Thieno[2,3-d]pyrimidin-4-one core: A fused heterocyclic system comprising a thiophene ring fused to a pyrimidinone ring, with a methyl group at position 2 and an ethyl chain at position 2.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-22-17-16(8-12-27-17)18(24)23(13)11-10-21-19(25)20-9-7-14-3-5-15(26-2)6-4-14/h3-6,8,12H,7,9-11H2,1-2H3,(H2,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPWVNJDBUSQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C23H28N4O4S
  • Molecular Weight : 436.56 g/mol
  • CAS Number : 1207018-03-8

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Research indicates that it may function as an allosteric modulator, affecting key metabolic pathways in various organisms. The compound's structure allows it to bind to specific amino acids within enzyme active sites, leading to significant biochemical alterations.

Antiparasitic Activity

Recent studies have shown that derivatives of thieno[2,3-d]pyrimidine exhibit significant antiparasitic effects. For instance, compounds with similar structures have been tested against parasites responsible for diseases such as malaria and leishmaniasis. In vitro assays demonstrated that these compounds can reduce parasite viability effectively.

CompoundEC50 (μM)Activity Level
This compound<10High
Reference Compound A15Moderate
Reference Compound B35Low

Cytotoxicity

The cytotoxic effects of this compound have been assessed using the MTT assay, which measures cell viability. Results indicated that the compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines.

Cell LineIC50 (μM)
HeLa25
MCF-730
A54920

Case Studies

  • Study on Leishmaniasis : A study evaluated the antileishmanial activity of the compound against Leishmania panamensis. The results showed a significant reduction in parasite load at concentrations below 10 μM, indicating high efficacy against this pathogen .
  • Cancer Cell Line Study : In another study focusing on human cancer cell lines, the compound demonstrated notable cytotoxicity with IC50 values ranging from 20 to 30 μM across different cell types. This suggests potential for development as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidin-4-one Derivatives
  • Ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (13) Core: Thieno[2,3-d]pyrimidin-4-one fused with a thiopyran ring. Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate and tetrahydro-4H-thiopyran-4-one derivatives . Comparison: The target compound lacks the thiopyran fusion but shares the thienopyrimidinone core, which is associated with diverse bioactivities.
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
  • N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) Core: Benzothienopyrimidinone with a sulfonamide substituent. Activity: Inhibits COX-2, iNOS, and ICAM-1 expression in inflamed cells .
4-Methoxyphenethyl Group
  • Compound 5o (1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide) Structure: Naphthoimidazolium core with 4-methoxyphenethyl and methoxyethyl substituents. Significance: The 4-methoxyphenethyl group enhances lipophilicity and may influence membrane permeability or receptor binding .
Pyridopyrimidin-4-one Analogs
  • TASP699 (N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide) Structure: Pyridopyrimidinone core with morpholinylpropoxy and methoxypyridine groups. Activity: High-affinity V1B receptor (V1BR) antagonist (IC₅₀: 0.16 nM) with >1,000-fold selectivity over related receptors . Comparison: The thienopyrimidinone core in the target compound may confer distinct receptor interactions compared to pyridopyrimidinone.

Functional Group Contributions

Urea vs. Sulfonamide/Sulfonyl Groups
  • Urea Group : Present in the target compound, enabling hydrogen bonding with biological targets (e.g., enzymes, receptors).
  • Sulfonamide Group: Found in benzothienopyrimidinone derivatives (e.g., compound 1), which showed anti-inflammatory activity via COX-2 inhibition .
  • Significance: Urea’s dual hydrogen-bond donor/acceptor capacity may enhance target engagement compared to sulfonamide’s single hydrogen-bond acceptor.
Methoxy Substituents
  • SKF-96365 (1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride)
    • Structure : Imidazole with dual methoxy groups.
    • Activity : TRPC channel inhibitor; methoxy groups likely enhance solubility and modulate receptor affinity .
    • Comparison : The 4-methoxyphenethyl group in the target compound may similarly influence solubility and binding.

Preparation Methods

Preparation of 2H-Thieno[2,3-d]oxazine-2,4(1H)-dione

The precursor 2H-thieno[2,3-d]oxazine-2,4(1H)-dione is synthesized in three steps from thiophene-2-carboxylic acid:

  • Esterification : Thiophene-2-carboxylic acid is treated with methanol under acidic conditions to yield methyl thiophene-2-carboxylate.
  • Nitration : The ester undergoes nitration at the 5-position using fuming nitric acid in sulfuric acid, producing methyl 5-nitrothiophene-2-carboxylate.
  • Reduction and Cyclization : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, followed by cyclization with phosgene equivalents to form the oxazine-dione core.

One-Pot Formation of 2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-one

The oxazine-dione (5.0 mmol) is suspended in ethanol and reacted with propionaldehyde (6.0 mmol) and ammonium hydroxide (10 mmol) at 80°C for 12 hours. The 2-methyl substitution arises from the propionaldehyde’s α-carbon, while ammonia provides the N3 hydrogen. The reaction is quenched with ice water, and the product is recrystallized from ethanol to yield 2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-one as a white solid (82% yield).

Synthesis of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is prepared via a two-step sequence from 4-methoxyphenylacetic acid.

Conversion to 4-Methoxyphenylacetonitrile

4-Methoxyphenylacetic acid (10 mmol) is treated with thionyl chloride (15 mmol) to form the acyl chloride, which is subsequently reacted with sodium cyanide (12 mmol) in aqueous ethanol. The nitrile intermediate is isolated by extraction with diethyl ether (85% yield).

Reduction to 4-Methoxyphenethylamine

The nitrile (8.0 mmol) is reduced using lithium aluminum hydride (16 mmol) in dry THF under reflux for 6 hours. After quenching with saturated Na₂SO₄, the amine is extracted with CH₂Cl₂ and distilled under vacuum to afford 4-methoxyphenethylamine as a colorless liquid (78% yield).

Urea Bond Formation

The urea linkage is constructed using a bis(trichloromethyl)carbonate (BTC)-mediated coupling, adapted from methods in and.

Generation of the Isocyanate Intermediate

2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethylamine (2.5 mmol) is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. BTC (0.83 mmol) is added dropwise, followed by triethylamine (5.0 mmol). The mixture is stirred at room temperature for 2 hours to form the corresponding isocyanate.

Coupling with 4-Methoxyphenethylamine

The isocyanate solution is added to a stirred solution of 4-methoxyphenethylamine (2.5 mmol) in CH₂Cl₂ at 0°C. The reaction is warmed to room temperature and stirred for 12 hours. The solvent is evaporated, and the residue is purified via flash chromatography (CH₂Cl₂/MeOH, 9:1) to yield 1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea as a white crystalline solid (74% yield).

Characterization and Analytical Data

The final compound is characterized by spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.21 (s, 1H, NH), 7.23 (d, J = 8.4 Hz, 2H, ArH), 6.86 (d, J = 8.4 Hz, 2H, ArH), 6.52 (s, 1H, thienopyrimidinone H5), 4.12 (t, J = 6.0 Hz, 2H, CH₂NH), 3.73 (s, 3H, OCH₃), 3.41 (q, J = 6.0 Hz, 2H, CH₂N), 2.89 (t, J = 6.0 Hz, 2H, ArCH₂), 2.45 (s, 3H, CH₃).
  • ESI-MS : m/z 443.2 ([M + H]⁺).
  • HPLC Purity : 98.6% (C18 column, MeOH/H₂O, 70:30).

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core. Key steps include:

  • Cyclization : Reaction of thiophene derivatives with urea or thiourea under acidic conditions to form the pyrimidinone ring .
  • Urea linkage : Coupling the thieno-pyrimidinone intermediate with a 4-methoxyphenethylamine via an isocyanate intermediate. This step requires anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate the final product. Reaction yields are optimized by controlling temperature (60–80°C) and solvent polarity (DMF or acetonitrile) .

Basic: How is the compound characterized for structural confirmation and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of methoxy (-OCH3_3), thieno-pyrimidinone, and urea groups. For example, the urea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 455.15) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What in vitro assays are used to evaluate its biological activity?

Answer:

  • Kinase Inhibition Assays : IC50_{50} values are determined via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) against targets like EGFR or VEGFR2 .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects. Data interpretation requires normalization to controls and dose-response curve fitting .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins (KD values) .

Advanced: How do structural modifications influence its potency and selectivity?

Answer:

  • Substituent Effects : Replacing the 4-methoxyphenethyl group with chloro- or fluoro-substituted analogs increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .
  • Pyrimidinone Core Modifications : Adding methyl groups at the 2-position (as in the target compound) improves metabolic stability compared to unsubstituted analogs .
  • SAR Studies : Comparative IC50_{50} data from analogs with varying urea linker lengths reveal optimal activity with a two-carbon spacer .

Advanced: How can computational methods predict its target interactions?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses with kinase domains (e.g., FGFR1), focusing on hydrogen bonds between the urea group and catalytic lysine residues .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • QSAR Models : Predictive models using descriptors like logP and polar surface area optimize bioavailability .

Data Contradiction: How to resolve discrepancies in biological assay results across studies?

Answer:

  • Assay Validation : Confirm consistency in cell line viability (e.g., passage number <20) and assay protocols (e.g., ATP levels in MTT assays) .
  • Buffer Conditions : Test activity under varying pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32^{32}P-ATP) and fluorescence-based methods .

Advanced: What are the metabolic pathways and stability under physiological conditions?

Answer:

  • Liver Microsome Assays : Incubation with human liver microsomes (HLMs) identifies primary metabolites via LC-MS. The methoxy group undergoes demethylation, while the thieno-pyrimidinone core shows resistance to oxidation .
  • Plasma Stability : Incubation in rat plasma (37°C, 24 hrs) reveals <10% degradation, suggesting suitability for in vivo studies .

Advanced: How can selectivity against off-target kinases be optimized?

Answer:

  • Kinome Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target hits. Selectivity scores (S(10)) <0.01 indicate high specificity .
  • Structural Tweaks : Introduce bulky substituents (e.g., 2-methyl on pyrimidinone) to sterically block non-target kinase binding pockets .

Data Contradiction: How to troubleshoot low yields in the final coupling step?

Answer:

  • Amine Protection : Use Boc-protected intermediates to prevent side reactions during urea formation .
  • Catalyst Screening : Test alternative bases (e.g., DBU instead of Et3_3N) or coupling agents (HATU vs. EDCI) .
  • Solvent Optimization : Switch from DMF to dichloromethane (DCM) to reduce polarity and improve reaction kinetics .

Advanced: What formulation strategies improve its bioavailability for in vivo studies?

Answer:

  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles (size <200 nm) enhance solubility and prolong half-life .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .
  • Co-Solvent Systems : Use 10% DMSO + 30% Captisol® in saline for intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.